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molecular formula C9H7ClF2N2 B8311463 2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole

2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole

Cat. No. B8311463
M. Wt: 216.61 g/mol
InChI Key: KTCYVYAHHOXSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 191(C), from 3,5-difluoro-N1-methylbenzene-1,2-diamine (1.50 g, 9.50 mmol) and 2-chloroacetic acid (1.3 g, 14 mmol). The crude residue was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent) to afford 443 mg of 2-(chloromethyl)-4,6-difluoro-1-methyl-1H-benzo[d]imidazole (Yield: 22%) as a purple solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([NH:9][CH3:10])[C:3]=1[NH2:11].[Cl:12][CH2:13][C:14](O)=O>>[Cl:12][CH2:13][C:14]1[N:9]([CH3:10])[C:4]2[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=2[N:11]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)F)NC)N
Name
Quantity
1.3 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=C(N1C)C=C(C=C2F)F
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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